1-Ethoxy-4-isocyanobenzene

Overview

Description

1-Ethoxy-4-isocyanobenzene is a chemical compound that is part of a broader class of organic compounds known as isocyanates, which are characterized by the presence of the isocyanate group (-N=C=O). These compounds are highly reactive and are commonly used in the production of polyurethane foams, elastomers, and coatings. The ethoxy group in 1-ethoxy-4-isocyanobenzene suggests that it may have modified reactivity or solubility compared to other isocyanates.

Synthesis Analysis

The synthesis of compounds related to 1-ethoxy-4-isocyanobenzene often involves reactions that introduce the isocyanate group into aromatic compounds. For example, the synthesis of photoluminescent phenylene vinylene oligomers involves the Knoevenagel reaction, which could potentially be adapted for the synthesis of 1-ethoxy-4-isocyanobenzene by choosing appropriate starting materials and reaction conditions . Additionally, the synthesis of polymerizable benzocyclobutene derivatives, which includes steps such as halogenation and cycloaddition, might offer insights into the synthesis of 1-ethoxy-4-isocyanobenzene through similar intermediate steps or functional group transformations .

Molecular Structure Analysis

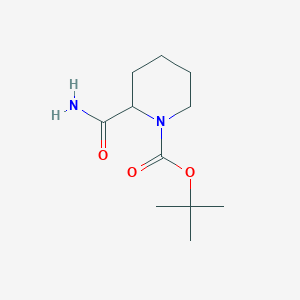

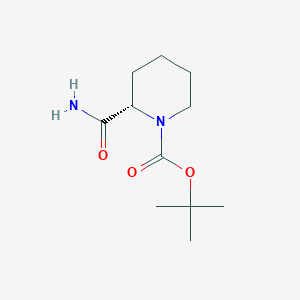

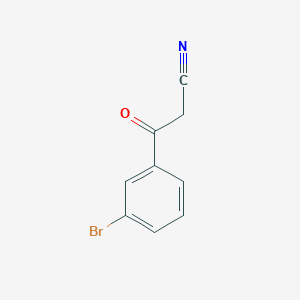

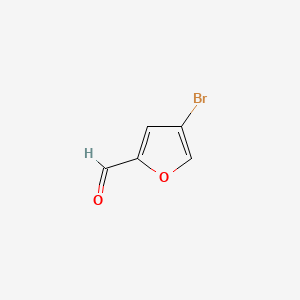

The molecular structure of 1-ethoxy-4-isocyanobenzene would consist of a benzene ring substituted with an ethoxy group (-OC2H5) at the 1-position and an isocyanate group at the 4-position. The presence of these groups can influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules. The structure of related compounds, such as 1,2,3,5-tetramethoxybenzene, has been studied using techniques like X-ray diffraction, which could be applied to 1-ethoxy-4-isocyanobenzene to gain a detailed understanding of its molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Isocyanates are known to react with various nucleophiles, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. The reactivity of 1-ethoxy-4-isocyanobenzene could be explored through its reactions with these nucleophiles. Additionally, the compound might undergo dimerization or trimerization reactions, as observed with other isocyanates . The electrochemical thiocyanation of methoxybenzene to form 1-methoxy-4-thiocyanatobenzene demonstrates the regioselectivity that can be achieved in reactions involving aromatic compounds, which could be relevant for controlling the reactions of 1-ethoxy-4-isocyanobenzene .

Physical and Chemical Properties Analysis

The physical properties of 1-ethoxy-4-isocyanobenzene, such as melting point, boiling point, and solubility, would be influenced by the ethoxy and isocyanate groups. The chemical properties, including reactivity and stability, would be determined by the isocyanate group's tendency to react with nucleophiles. The photoluminescent properties of related compounds suggest that 1-ethoxy-4-isocyanobenzene could also exhibit interesting optical properties under certain conditions . The electrochemical behavior of similar compounds, such as the isomerization of 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers, could provide insights into the electrochemical properties of 1-ethoxy-4-isocyanobenzene .

Scientific Research Applications

Liquid Crystal Research

1-Ethoxy-4-isocyanobenzene is a constituent molecule of certain liquid crystals. A study explored the electronic structure, thermodynamic properties, and spectral analysis of a liquid crystal molecule, 4-n-ethoxy-4'-cyanobiphenyl (2OCB), and its constituents including ethoxybenzene. This research aids in understanding the physico-chemical properties of 2OCB nematic liquid crystal molecules, which are important in the development of liquid crystal displays and other technologies (Tiwari, Dwivedi, & Sharma, 2020).

Battery Technology

Another application is in battery technology. 1,4-Dimethoxybenzene derivatives, related to 1-Ethoxy-4-isocyanobenzene, are used as catholyte materials in non-aqueous redox flow batteries. They exhibit high open-circuit potentials and excellent electrochemical reversibility. The study highlights the importance of these compounds in improving the chemical stability of battery materials (Zhang et al., 2017).

Chemical Analysis Techniques

In the field of chemical analysis, the features of assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a compound related to 1-Ethoxy-4-isocyanobenzene, were studied. This research helps in understanding the stability and analytical methods for similar compounds in biological material (Chernova, Shormanov, Elizarova, & Tsatsua, 2022).

Electrochemical Reduction

The electrochemical reduction of methoxychlor, which contains methoxybenzene units similar to 1-Ethoxy-4-isocyanobenzene, was investigated. This study is relevant in understanding the electrochemical behavior of related compounds, with potential applications in environmental remediation and pesticide analysis (McGuire & Peters, 2016).

Synthesis of Pharmaceuticals

In pharmaceutical synthesis, nitrosobenzenes, which share structural similarities with 1-Ethoxy-4-isocyanobenzene, are used for synthesizing 1H-indazoles via rhodium and copper-catalyzed reactions. This research is crucial for developing efficient and versatile methods for synthesizing pharmaceuticals (Wang & Li, 2016).

Safety and Hazards

properties

IUPAC Name |

1-ethoxy-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWIBHZFLANVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

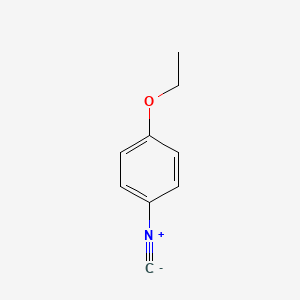

CCOC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374481 | |

| Record name | 1-ethoxy-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-isocyanobenzene | |

CAS RN |

134420-06-7 | |

| Record name | 1-ethoxy-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.